![molecular formula C12H8O4S B6369401 4-(2-Carboxythiophene-4-yl)benzoic acid, 95% CAS No. 1261997-58-3](/img/structure/B6369401.png)
4-(2-Carboxythiophene-4-yl)benzoic acid, 95%
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Overview
Description
4-(2-Carboxythiophene-4-yl)benzoic acid (CTBA) is a carboxylic acid derivative of thiophene, a five-membered ring containing sulfur. It is a white crystalline solid with a melting point of 116-118°C and a boiling point of 253-255°C. CTBA is soluble in water, ethanol, and most organic solvents and is used in a variety of scientific and industrial applications.
Mechanism of Action
4-(2-Carboxythiophene-4-yl)benzoic acid, 95% is believed to act as an electron-withdrawing group, increasing the electron-withdrawing effect of adjacent atoms and thus increasing the reactivity of the molecule. This increased reactivity is believed to be due to the electron-withdrawing effect of the carboxyl group, which is stabilized by the resonance of the thiophene ring.
Biochemical and Physiological Effects
4-(2-Carboxythiophene-4-yl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory and anti-cancer properties, as well as the ability to reduce oxidative stress. In addition, 4-(2-Carboxythiophene-4-yl)benzoic acid, 95% has been shown to have antifungal and antibacterial activity, and to inhibit the growth of certain types of bacteria.
Advantages and Limitations for Lab Experiments
The use of 4-(2-Carboxythiophene-4-yl)benzoic acid, 95% in laboratory experiments has a number of advantages. It is relatively inexpensive and readily available, and it is highly soluble in a variety of solvents, making it easy to handle and use in experiments. However, it is important to note that, due to its electron-withdrawing properties, 4-(2-Carboxythiophene-4-yl)benzoic acid, 95% can react with other molecules, and thus it must be handled with care in order to avoid unwanted side reactions.
Future Directions
Future research directions for 4-(2-Carboxythiophene-4-yl)benzoic acid, 95% include further investigation of its biochemical and physiological effects, as well as its potential applications in the development of new materials, drugs, and other compounds. In addition, further research is needed to explore the potential of 4-(2-Carboxythiophene-4-yl)benzoic acid, 95% as a catalyst in organic synthesis, as well as its potential use in the development of novel polymers and other materials. Finally, further research is needed to explore the potential of 4-(2-Carboxythiophene-4-yl)benzoic acid, 95% as a source of energy, as well as its potential use in the development of new fuel cells.
Synthesis Methods
4-(2-Carboxythiophene-4-yl)benzoic acid, 95% can be synthesized by a variety of methods, including the reaction of thiophene and carbon dioxide in the presence of a base such as sodium hydroxide or potassium hydroxide, or the reaction of thiophene and a carboxylic acid in the presence of an acid catalyst. It can also be produced by the oxidation of thiophene with hydrogen peroxide in the presence of a base.
Scientific Research Applications
4-(2-Carboxythiophene-4-yl)benzoic acid, 95% is used in a variety of scientific and industrial applications, including the synthesis of organic compounds, the development of new materials, and the study of biochemical and physiological effects. It is also used in the synthesis of organic polymers, such as polythiophene and polythiophene derivatives. In addition, 4-(2-Carboxythiophene-4-yl)benzoic acid, 95% is used in the study of the structure, properties, and reactivity of thiophene-based compounds.
properties
IUPAC Name |
4-(4-carboxyphenyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4S/c13-11(14)8-3-1-7(2-4-8)9-5-10(12(15)16)17-6-9/h1-6H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHFZNODWXUQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683305 |
Source
|
Record name | 4-(4-Carboxyphenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261997-58-3 |
Source
|
Record name | 4-(4-Carboxyphenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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